Terbium(III) fluoride

Description

The exact mass of the compound Terbium trifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Terbium(III) fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terbium(III) fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trifluoroterbium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNRQYTYDPPUOX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

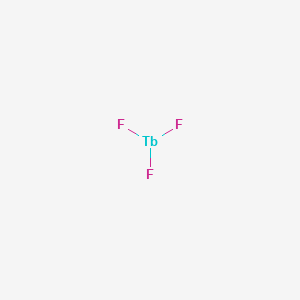

Canonical SMILES |

F[Tb](F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Tb, TbF3 |

Source

|

| Record name | terbium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Terbium(III) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Terbium(III)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065589 |

Source

|

| Record name | Terbium fluoride (TbF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.92056 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(Dihydrate) Solid; Insoluble in water; [Hawley] |

Source

|

| Record name | Terbium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13708-63-9 |

Source

|

| Record name | Terbium fluoride (TbF3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13708-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium fluoride (TbF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium fluoride (TbF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5PJY3U68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Atomic Architecture of Terbium(III) Fluoride: A Technical Guide

For Immediate Release

PISCATAWAY, NJ – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the crystal structure and space group of terbium(III) fluoride (B91410) (TbF3). This document provides an in-depth analysis of the structural properties of this inorganic compound, crucial for its applications in materials science and pharmaceutical research.

Terbium(III) fluoride primarily crystallizes in an orthorhombic structure, a key detail for understanding its physical and chemical properties.[1][2][3] This guide summarizes the crystallographic data from both experimental and computational studies, offering a multifaceted view of its atomic arrangement.

Crystal Structure and Polymorphism

At ambient conditions, terbium(III) fluoride adopts an orthorhombic crystal system belonging to the space group Pnma (No. 62).[1][2][3] In this structure, each terbium (Tb³⁺) ion is coordinated to nine fluoride (F⁻) ions.[1][2]

Interestingly, TbF3 exhibits polymorphism, transforming to a hexagonal crystal structure at elevated temperatures. This phase transition is a critical consideration for its application in high-temperature environments.

Quantitative Crystallographic Data

The precise dimensions of the unit cell of orthorhombic TbF3 have been determined by both experimental methods, such as neutron diffraction, and computational approaches like Density Functional Theory (DFT). While the values show slight variations inherent to the different methodologies, they provide a consistent picture of the crystal lattice.

| Parameter | Experimental (Neutron Diffraction) | Computational (DFT) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| a (Å) | 0.6513 | 4.446 |

| b (Å) | 0.6949 | 6.465 |

| c (Å) | 0.4384 | 6.966 |

Note: The significant difference in the reported lattice parameters between experimental and computational results may arise from different unit cell conventions or computational models.

Experimental and Computational Methodologies

The determination of the crystal structure of terbium(III) fluoride has been achieved through sophisticated experimental and theoretical techniques.

Experimental Protocol: Neutron Powder Diffraction

The definitive experimental elucidation of the TbF3 crystal structure was accomplished using neutron powder diffraction. This technique is particularly advantageous for locating light atoms like fluorine in the presence of heavy atoms like terbium.

A generalized experimental workflow for such an analysis involves:

-

Sample Preparation: A polycrystalline powder sample of TbF3 is prepared. For neutron diffraction, a relatively large sample size is often required.

-

Data Collection: The sample is placed in a neutron beam, typically from a nuclear reactor or a spallation source. The diffracted neutrons are detected at various angles to produce a diffraction pattern.

-

Structure Refinement: The collected diffraction data is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process optimizes various parameters, including lattice parameters, atomic positions, and thermal displacement parameters, to achieve the best fit between the calculated and observed patterns.

Computational Protocol: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) have been employed to model the crystal structure of TbF3 and predict its properties. DFT allows for the calculation of the electronic structure and total energy of a system, from which stable crystal structures and lattice parameters can be derived.

A typical computational workflow for determining the crystal structure of TbF3 using DFT includes:

-

Model Building: An initial structural model of TbF3 is constructed based on known similar compounds or chemical intuition.

-

Choice of Functional and Basis Set: A suitable exchange-correlation functional (e.g., PBE, B3LYP) and basis set are selected. For lanthanide compounds, relativistic effects are often taken into account.

-

Geometry Optimization: The atomic positions and lattice parameters of the initial model are systematically varied to find the configuration with the lowest total energy. This process, known as geometry optimization or structural relaxation, yields the theoretically predicted stable crystal structure.

-

Property Calculation: Once the optimized structure is obtained, various physical and electronic properties can be calculated and compared with experimental data.

Logical Relationship of Crystal Structure Information

The following diagram illustrates the relationship between the key aspects of the terbium(III) fluoride crystal structure.

Caption: Logical flow of TbF3 crystal structure information.

This in-depth guide provides a foundational understanding of the crystal structure of terbium(III) fluoride, essential for leveraging its properties in advanced material and pharmaceutical applications.

References

A Guide to the Synthesis of High-Purity Terbium(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for producing high-purity anhydrous terbium(III) fluoride (B91410) (TbF₃). Terbium(III) fluoride is a critical precursor material in various advanced applications, including the production of metallic terbium, magnetostrictive materials, optical fiber doping, and laser materials. The quality and purity of TbF₃ are paramount for the performance of these end products. This document details the most common and effective synthesis routes, offering comprehensive experimental protocols and a comparative analysis of the methodologies.

Core Synthesis Methodologies

The synthesis of high-purity terbium(III) fluoride predominantly follows two well-established routes: wet chemical precipitation from an aqueous solution and solid-state hydrofluorination of terbium oxide. Both methods aim to produce an anhydrous product, free of oxide and oxyfluoride impurities, which can be detrimental to subsequent applications.

Wet Chemical Precipitation and Dehydration

This method involves the precipitation of hydrated terbium fluoride (TbF₃·nH₂O) from an aqueous solution of a terbium salt using a fluoride source. The resulting hydrate (B1144303) is then carefully dehydrated to yield anhydrous TbF₃.

Solid-State Hydrofluorination

In this approach, terbium oxide (typically Tb₄O₇) is reacted with a fluorinating agent at elevated temperatures to directly produce anhydrous terbium(III) fluoride. This method is often favored for its directness and potential for high purity.

Comparative Analysis of Synthesis Methods

The choice of synthesis method often depends on the available starting materials, desired purity, and scalability. The following table summarizes the key quantitative parameters associated with each method.

| Parameter | Wet Chemical Precipitation | Solid-State Hydrofluorination |

| Purity | Typically ≥ 99.9% | Can achieve ≥ 99.99% |

| Typical Yield | > 95% | > 98% |

| Primary Precursors | Terbium salts (e.g., TbCl₃, Tb(NO₃)₃), Hydrofluoric acid (HF) or Ammonium (B1175870) bifluoride (NH₄HF₂) | Terbium oxide (Tb₄O₇), Ammonium bifluoride (NH₄HF₂) or anhydrous Hydrogen Fluoride (HF) gas |

| Key Reaction Steps | Precipitation, Filtration, Washing, Dehydration | Mixing, Pelletizing (optional), Heating/Fluorination, Cooling |

| Reaction Temperature | Precipitation: Room temperature to 40°C; Dehydration: 300-650°C | 350-700°C |

| Atmosphere | Precipitation: Air; Dehydration: Vacuum or inert gas (Argon) or dry HF gas flow | Inert gas (Argon) or flowing HF gas |

| Major Impurities | Terbium oxyfluoride (TbOF) if dehydration is incomplete, residual water | Unreacted terbium oxide, terbium oxyfluoride (TbOF) |

Experimental Protocols

Protocol 1: Wet Chemical Precipitation and Dehydration

This protocol is adapted from the work of Nguyen et al. (2022) and general chemical principles.[1][2]

Materials:

-

Terbium(III) chloride (TbCl₃) solution

-

Ammonium bicarbonate (NH₄HCO₃)

-

40-48% Hydrofluoric acid (HF)

-

Deionized water

-

Argon gas (high purity)

Equipment:

-

Plastic or Teflon beakers and stirring equipment

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Drying oven

-

Tube furnace with temperature control

-

Vacuum pump

Procedure:

-

Precipitation:

-

Dissolve a stoichiometric amount of terbium(III) chloride in deionized water.

-

Slowly add a solution of ammonium bicarbonate to precipitate terbium(III) carbonate.

-

Filter and wash the terbium(III) carbonate precipitate thoroughly with deionized water to remove chloride and ammonium ions.

-

Re-slurry the terbium(III) carbonate in deionized water.

-

While stirring, slowly add a 110-120% stoichiometric excess of 40% hydrofluoric acid to the terbium(III) carbonate slurry. The reaction can be carried out at 40°C to facilitate the reaction.[3]

-

Continue stirring for 1-2 hours to ensure complete reaction and formation of terbium(III) fluoride hydrate (TbF₃·nH₂O) precipitate.

-

-

Filtration and Washing:

-

Filter the TbF₃·nH₂O precipitate using a filtration apparatus.

-

Wash the precipitate multiple times with deionized water to remove any unreacted acid and soluble salts.

-

-

Initial Drying:

-

Dry the filtered precipitate in a drying oven at 100-150°C to remove adsorbed surface water.

-

-

Dehydration:

-

Place the dried powder in a nickel or platinum crucible inside a tube furnace.

-

Heat the sample under a high vacuum (<0.133 Pa) or in a stream of dry argon gas.

-

Slowly raise the temperature to at least 300°C to remove the crystalline water.

-

For higher purity and to prevent the formation of terbium oxyfluoride (TbOF), a final dehydration step can be performed in a dry hydrogen fluoride gas flow at a temperature of 600-650°C.[4]

-

Cool the anhydrous TbF₃ product to room temperature under an inert atmosphere before handling.

-

Protocol 2: Solid-State Hydrofluorination

This protocol is based on the fluorination of terbium oxide with ammonium bifluoride.[1]

Materials:

-

Terbium oxide (Tb₄O₇) powder (high purity)

-

Ammonium bifluoride (NH₄HF₂) (high purity)

Equipment:

-

Agate mortar and pestle or ball mill for mixing

-

Press for pelletizing (optional)

-

Tube furnace with temperature control

-

Nickel, platinum, or alumina (B75360) crucible

-

Inert gas supply (e.g., Argon)

Procedure:

-

Mixing:

-

Thoroughly mix the Tb₄O₇ powder with a stoichiometric excess of NH₄HF₂. The excess NH₄HF₂ ensures complete fluorination.

-

The mixing should be performed in a dry environment to prevent moisture absorption.

-

-

Pelletizing (Optional):

-

The mixed powder can be pressed into pellets to increase contact between the reactants.

-

-

Fluorination:

-

Place the mixed powder or pellets in a crucible and position it in the center of the tube furnace.

-

Purge the furnace with a high-purity inert gas, such as argon, to remove air and moisture.

-

Heat the furnace to a temperature range of 350-500°C. The optimal temperature can be determined by thermal analysis (TGA/DSC) of the reactant mixture.[1]

-

Hold at the reaction temperature for several hours to ensure the reaction goes to completion. The reaction is: Tb₄O₇ + 14NH₄HF₂ → 4TbF₃ + 14NH₄F + 7H₂O

-

The ammonium fluoride (NH₄F) byproduct will decompose and sublime at the reaction temperature.

-

-

Cooling and Collection:

-

After the reaction is complete, cool the furnace to room temperature under a continuous flow of inert gas.

-

The resulting white powder is anhydrous terbium(III) fluoride.

-

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each synthesis method.

Caption: Workflow for the wet chemical synthesis of TbF₃.

Caption: Workflow for the solid-state synthesis of TbF₃.

Purity and Characterization

The purity of the final TbF₃ product is critical and is typically assessed using techniques such as:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity, ensuring the absence of TbOF and unreacted Tb₄O₇.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the concentration of trace metal impurities.

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized powder.

For high-purity applications, the final product should be a white, crystalline powder, free-flowing, and handled under an inert atmosphere to prevent moisture absorption. The successful synthesis of high-purity, anhydrous terbium(III) fluoride is a crucial step in the value chain of many advanced materials. The protocols and comparative data provided in this guide offer a solid foundation for researchers and professionals working in this field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Terbium(III) Fluoride (TbF₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium(III) fluoride (B91410) (TbF₃) is an inorganic compound that has garnered significant interest within the scientific community due to its unique optical and magnetic properties. As a member of the lanthanide fluoride family, it serves as a crucial material in various applications, including in the manufacturing of phosphors, lasers, and other optoelectronic devices.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of TbF₃, complete with detailed experimental protocols and data presented for clarity and ease of comparison.

Physical Properties

Terbium(III) fluoride is a white, solid compound at room temperature.[2][3][4] It is known for its high thermal stability.[1] A summary of its key physical properties is presented in the tables below.

General Physical Properties

| Property | Value | References |

| Molecular Formula | TbF₃ | |

| Molecular Weight | 215.92 g/mol | [2] |

| Appearance | White crystalline powder/solid | [2][3][4] |

| Melting Point | 1172 °C (2142 °F) | [2][5] |

| Boiling Point | 2277-2280 °C (4131-4136 °F) | [2][3][6] |

| Density | 7.2-7.46 g/cm³ | [2][3][7] |

| Solubility in Water | Insoluble | [5][7][8] |

| Solubility in other solvents | Slightly soluble in mineral acids | [8] |

Crystallographic Data

Terbium(III) fluoride crystallizes in an orthorhombic system with the space group Pnma.[9] The terbium ion (Tb³⁺) is coordinated to nine fluoride ions (F⁻).[9]

| Crystallographic Parameter | Value | References |

| Crystal System | Orthorhombic | [9] |

| Space Group | Pnma | [9] |

| Lattice Constants | a = 6.44 Å, b = 6.87 Å, c = 4.34 Å | [9] |

| Coordination Number of Tb³⁺ | 9 | [9] |

Chemical Properties

Terbium(III) fluoride is a relatively stable compound. Its chemical behavior is characterized by its insolubility in water and its reactivity at elevated temperatures.

Reactivity

-

Reaction with Acids : It is slightly soluble in mineral acids.[8] It can be produced by reacting terbium(III) carbonate with 40% hydrofluoric acid at 40°C.[5]

-

Reaction with Halogens : Terbium metal reacts with fluorine gas to form terbium(III) fluoride.[10]

-

2Tb (s) + 3F₂ (g) → 2TbF₃ (s)

-

-

Reduction : TbF₃ is used in the production of metallic terbium through a reduction reaction with calcium.[5]

-

2TbF₃ + 3Ca → 3CaF₂ + 2Tb

-

Thermal Stability

Terbium(III) fluoride exhibits high thermal stability.[1] However, the hydrated form, TbF₃·nH₂O, requires careful dehydration to avoid the formation of terbium oxyfluoride (TbOF). This is typically achieved by heating in a vacuum or in a stream of dry hydrogen fluoride gas at temperatures up to 600-650°C.[6] Studies on the thermal decomposition of terbium tetrafluoride (TbF₄) indicate that it decomposes to TbF₃ and fluorine gas at elevated temperatures.[11]

Experimental Protocols

Synthesis of Terbium(III) Fluoride

1. Precipitation from Aqueous Solution

This method involves the reaction of a soluble terbium salt with hydrofluoric acid.

-

Materials : Terbium(III) carbonate (Tb₂(CO₃)₃) or Terbium(III) chloride (TbCl₃), 40% hydrofluoric acid (HF).[5][12]

-

Procedure :

-

Dissolve the terbium salt in water to create an aqueous solution.

-

Slowly add a stoichiometric excess of 40% hydrofluoric acid to the terbium salt solution while stirring continuously. The reaction with terbium(III) carbonate is typically carried out at 40°C.[5]

-

A white precipitate of terbium(III) fluoride hydrate (B1144303) (TbF₃·nH₂O) will form.

-

Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted starting materials and byproducts.

-

Dry the precipitate at a low temperature (e.g., 80-100°C) to remove excess water.

-

-

Dehydration :

-

To obtain anhydrous TbF₃, the hydrated salt must be dehydrated. This is a critical step to prevent the formation of terbium oxyfluoride.

-

Place the hydrated TbF₃ in a furnace and heat it under a high vacuum or in a stream of dry hydrogen fluoride (HF) or argon gas.[6][12]

-

Gradually increase the temperature to 300-400°C and maintain for several hours to ensure complete removal of water.[6]

-

2. Synthesis of Single Crystals

For detailed optical and magnetic measurements, single crystals of TbF₃ are often required.

-

Method : The Bridgman technique is a common method for growing single crystals of TbF₃.[2]

-

General Procedure :

-

High-purity anhydrous TbF₃ powder is placed in a crucible (typically made of platinum or graphite).

-

The crucible is heated in a furnace to a temperature above the melting point of TbF₃ (1172 °C).

-

The crucible is then slowly lowered through a temperature gradient.

-

As the crucible moves into the cooler region of the furnace, the molten TbF₃ slowly solidifies, starting from a seed crystal or a pointed tip at the bottom of the crucible, to form a single crystal.

-

Characterization Techniques

1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized TbF₃.

-

Instrument : A powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Sample Preparation : A small amount of the finely ground TbF₃ powder is placed on a sample holder and flattened to ensure a smooth surface.

-

Data Collection : The sample is scanned over a 2θ range (e.g., 10-80 degrees) with a specific step size and scan speed.

-

Analysis : The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the orthorhombic phase of TbF₃ and identify any impurities.[13]

2. Magnetic Susceptibility Measurement

The magnetic properties of TbF₃ can be investigated using a SQUID (Superconducting Quantum Interference Device) magnetometer or a Gouy balance.

-

Instrument : SQUID magnetometer.

-

Sample Preparation : A known mass of the TbF₃ powder is packed into a gelatin capsule or a similar sample holder.

-

Measurement :

-

The sample is cooled to a low temperature (e.g., 2 K).

-

A magnetic field is applied, and the magnetization of the sample is measured as a function of temperature (M vs. T) and as a function of the applied magnetic field (M vs. H).

-

These measurements can determine the Curie temperature (the temperature at which the material becomes ferromagnetic) and the saturation magnetization.

-

3. Luminescence Spectroscopy

The optical properties of TbF₃, particularly its characteristic green luminescence, are studied using photoluminescence spectroscopy.

-

Instrument : A fluorescence spectrophotometer equipped with an excitation source (e.g., a xenon lamp or a laser) and a detector.

-

Sample Preparation : The TbF₃ powder can be measured directly, or a single crystal can be mounted.

-

Measurement :

-

An excitation spectrum is obtained by monitoring the emission at a specific wavelength (e.g., 543 nm, corresponding to the ⁵D₄ → ⁷F₅ transition of Tb³⁺) while varying the excitation wavelength.

-

An emission spectrum is recorded by exciting the sample at a specific wavelength (determined from the excitation spectrum) and measuring the emitted light across a range of wavelengths.

-

The characteristic emission peaks of Tb³⁺ are observed, corresponding to transitions from the excited ⁵D₄ level to the various ⁷Fⱼ levels.[14]

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of Terbium(III) Fluoride.

Caption: Experimental workflow for the synthesis and characterization of TbF₃.

Conclusion

Terbium(III) fluoride is a material with significant potential in advanced technological applications, driven by its robust physical properties and unique luminescent and magnetic characteristics. This guide has provided a detailed overview of its core physical and chemical properties, along with standardized experimental protocols for its synthesis and characterization. The presented data, organized for clarity, offers a valuable resource for researchers and professionals working with this important rare-earth compound. Further research into its reactivity and the optimization of its synthesis for specific applications will continue to expand its utility in various scientific and industrial fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Terbium(III) fluoride - Wikipedia [en.wikipedia.org]

- 6. China Terbium Fluoride Manufacturers Suppliers - Customized Terbium Fluoride Producer [rare-earths.net]

- 7. Powder neutron diffraction study of magnetic behaviour of TbF/sub 3/ (Journal Article) | ETDEWEB [osti.gov]

- 8. Terbium(III) fluoride CAS#: 13708-63-9 [m.chemicalbook.com]

- 9. Terbium compounds - Wikipedia [en.wikipedia.org]

- 10. webelements.com [webelements.com]

- 11. Thermal decomposition of curium tetrafluoride and terbium tetrafluoride (Journal Article) | OSTI.GOV [osti.gov]

- 12. (Open Access) The wet preparation and dehydration of terbium fluoride salt for terbium metal processing (2022) | Trong Hung Nguyen [scispace.com]

- 13. Structural, spectroscopic and cytotoxicity studies of TbF3@CeF3 and TbF3@CeF3@SiO2 nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Terbium(III) Fluoride: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and safety data for Terbium(III) fluoride (B91410). The information is intended to support safe handling, storage, and use in a laboratory and research setting.

Chemical Identification and Properties

Terbium(III) fluoride, with the linear formula TbF₃, is a white, solid, inorganic compound.[1] It is recognized for its thermal stability and is poorly soluble in water.[1][2]

| Identifier | Value | Reference |

| CAS Number | 13708-63-9 | [1][2][3][4] |

| EC Number | 237-247-0 | [2] |

| Molecular Formula | TbF₃ | [1][3][5] |

| Molecular Weight | 215.92 g/mol | [1][3][4] |

| Synonyms | Terbium trifluoride | [4] |

| Physical and Chemical Properties | Value | Reference |

| Appearance | White powder/solid | [1][3][4] |

| Melting Point | 1172 °C (2141.6 °F) | [1][2][3][4][5] |

| Boiling Point | 2280 °C | [1][3][4] |

| Density | 7.2 g/cm³ | [1][3][4] |

| Solubility | Insoluble in water | [2][4] |

Safety and Hazard Information

Terbium(III) fluoride is considered hazardous.[5] It is harmful if swallowed, in contact with skin, or inhaled.[5][6] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6] The toxicological properties have not been fully investigated.[7][8]

| Hazard Classification | Details | Reference |

| GHS Pictograms | Acute Toxicity; Irritant | [4] |

| Signal Word | Warning | [5] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 2)Specific target organ toxicity — single exposure (Category 3), Respiratory system | [5][6] |

| Hazard Statements (H-Codes) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][6] |

| Precautionary Statements (P-Codes) | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][9] |

| LD₅₀ (Median Dose) | 10 g/kg (rabbit) | [2] |

Experimental Protocols & Methodologies

While the hazard classifications provided are based on standardized experimental data, the specific, detailed protocols for these toxicological assessments (e.g., OECD guidelines for skin irritation) are not available in the cited literature. However, based on the established hazards, the following protocols for safe handling and emergency response are mandated.

This protocol outlines the immediate steps to be taken in case of exposure to Terbium(III) fluoride.

-

General Advice: If symptoms persist, seek medical attention.[5]

-

Ingestion: If the victim is conscious and alert, rinse their mouth and provide 2-4 cups of milk or water.[8] Do NOT induce vomiting.[8] Call a POISON CENTER or doctor.[5]

-

Inhalation: Immediately move the affected person to fresh air.[8] If breathing is difficult or has stopped, provide oxygen or artificial respiration.[7][8] Seek medical attention.[7][8]

-

Skin Contact: Remove all contaminated clothing.[7] Brush the material off the skin and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][8] If skin irritation persists, consult a physician.[5]

-

Eye Contact: Immediately flush the eyes with plenty of lukewarm water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][7]

This workflow details the procedure for managing a spill of Terbium(III) fluoride.

-

Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical safety goggles, and protective gloves.[8][10]

-

Ventilate the Area: Ensure adequate ventilation.[8] Evacuate unnecessary personnel from the spill area.[10]

-

Contain and Clean-up:

-

Disposal: Dispose of the waste material at an approved waste disposal plant, following all local, regional, and national regulations.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Terbium(III) fluoride - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Terbium (III) Fluoride - ProChem, Inc. [prochemonline.com]

- 5. fishersci.com [fishersci.com]

- 6. Terbium fluoride | F3Tb | CID 83673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scm-inc.com [scm-inc.com]

- 8. Terbium(III) fluoride(13708-63-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide on the Solubility of Terbium(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of terbium(III) fluoride (B91410) (TbF₃) in various solvents. The information is compiled from various scientific sources to assist in research, development, and application of this rare earth compound.

Executive Summary

Terbium(III) fluoride is a white, solid inorganic compound with the chemical formula TbF₃. It is generally characterized by its low solubility in water but displays increased solubility in acidic solutions. This document details the available quantitative solubility data, outlines experimental protocols for solubility determination, and provides visual representations of the underlying chemical principles.

Solubility Data

The solubility of terbium(III) fluoride is highly dependent on the solvent and the temperature. While it is sparingly soluble in water, its solubility increases in the presence of strong acids.

Table 1: Solubility of Terbium(III) Fluoride in Aqueous Systems

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | Insoluble/Sparingly Soluble | Often cited as "insoluble" or "hard to dissolve in water"[1][2][3][4][5]. Quantitative data is scarce, but it is known to be very low. |

| Mineral Acids | Not Specified | Moderately Soluble | Solubility is noted in strong mineral acids[1][6]. |

| Nitric Acid (3.1-6.0 mol/L) | Not Specified | Increases | The solubility of rare earth fluorides, including by extension TbF₃, generally increases with nitric acid concentration up to a certain maximum. |

A comprehensive review of rare earth metal fluorides indicates that no quantitative solubility data for TbF₃ in water is available, though it is known to be sparingly soluble[7].

Factors Influencing Solubility in Molten Salts

In high-temperature applications, such as molten salt reactors or metallurgy, the solubility of rare earth compounds is critical. Studies on rare earth oxides in molten fluorides provide insights that can be analogous to TbF₃ behavior.

-

Temperature : The solubility of rare earth compounds in molten fluorides generally increases with temperature[8][9].

-

Composition of the Molten Salt : The presence of other fluorides, such as alkali metal fluorides (e.g., LiF) and other rare earth fluorides, can significantly influence solubility[8][9][10][11]. Alkali metal fluorides can lower the melting point of the system, while the concentration of rare earth fluorides is crucial for the dissolution of rare earth oxides[8][9].

Experimental Protocols for Solubility Determination

Determining the solubility of a sparingly soluble salt like terbium(III) fluoride requires precise experimental techniques. A general workflow for such a determination is outlined below.

Protocol: Isothermal Saturation Method

-

Preparation of Saturated Solution : An excess of solid terbium(III) fluoride is added to the solvent of interest (e.g., deionized water, acidic solution) in a sealed, thermostatted vessel.

-

Equilibration : The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for an extended period to ensure that equilibrium is reached between the solid and the solution. The time required for equilibration must be determined experimentally.

-

Phase Separation : The saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis : The concentration of terbium(III) ions in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for accurate trace metal analysis.

-

Ion-Selective Electrodes , particularly for fluoride ion concentration, which can be related back to the solubility of TbF₃[12].

-

Complexometric Titration with a chelating agent like EDTA.

-

-

Calculation of Solubility : The solubility is calculated from the measured concentration of the terbium(III) or fluoride ions. For a 1:3 salt like TbF₃, the solubility product constant (Ksp) can be determined from the molar solubility.

Theoretical Framework: Solubility Product Constant (Ksp)

The dissolution of terbium(III) fluoride in an aqueous solution is an equilibrium process.

The equilibrium can be represented by the following equation:

TbF₃(s) ⇌ Tb³⁺(aq) + 3F⁻(aq)

The solubility product constant, Ksp, is the equilibrium constant for this reaction[13][14]. It is given by the expression:

Ksp = [Tb³⁺][F⁻]³

Here, [Tb³⁺] and [F⁻] represent the molar concentrations of the terbium and fluoride ions, respectively, in a saturated solution. A smaller Ksp value indicates lower solubility[15]. The solid TbF₃ is not included in the expression because its concentration is considered constant[13].

Conclusion

References

- 1. oasismaterialstech.com [oasismaterialstech.com]

- 2. Terbium(III) fluoride | CAS 13708-63-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Terbium(III) fluoride - Wikipedia [en.wikipedia.org]

- 4. Terbium (III) Fluoride - ProChem, Inc. [prochemonline.com]

- 5. Terbium fluoride | F3Tb | CID 83673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Terbium(III) fluoride CAS#: 13708-63-9 [m.chemicalbook.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. eurare.org [eurare.org]

- 9. [PDF] SOLUBILITY OF RARE EARTH OXIDES IN MOLTEN FLUORIDES | Semantic Scholar [semanticscholar.org]

- 10. osti.gov [osti.gov]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

In-Depth Technical Guide: Magnetic Properties of Terbium(III) Fluoride at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of terbium(III) fluoride (B91410) (TbF₃) at cryogenic temperatures. It consolidates key experimental data, details the methodologies used for these measurements, and presents visualizations of the underlying magnetic structure and experimental processes.

Introduction

Terbium(III) fluoride (TbF₃), an inorganic compound with an orthorhombic crystal structure (space group Pnma), exhibits intriguing magnetic behavior at low temperatures. The magnetic properties of TbF₃ are primarily dictated by the large magnetic moment of the terbium (Tb³⁺) ion and the interactions between these moments within the crystal lattice. Understanding these properties is crucial for various applications, including in the development of magnetic materials and as a component in certain solid-state devices. This guide focuses on the experimental determination of its magnetic structure, susceptibility, and heat capacity at temperatures approaching absolute zero.

Magnetic Ordering and Transition Temperature

Terbium(III) fluoride undergoes a cooperative magnetic transition to an ordered state at cryogenic temperatures. Neutron diffraction studies have been pivotal in elucidating the nature of this magnetic ordering.

Key Findings:

-

Magnetic Transition: TbF₃ transitions to a magnetically ordered state at low temperatures.[1]

-

Magnetic Structure: The ordered magnetic structure is complex and has been described as a canted ferromagnetic arrangement or an incommensurate structure.[1] This indicates that the magnetic moments of the Tb³⁺ ions do not align in a simple parallel (ferromagnetic) or anti-parallel (antiferromagnetic) fashion but adopt a more complex, canted configuration.

Quantitative Magnetic Data

Detailed experimental investigations have been conducted to quantify the magnetic properties of TbF₃ at low temperatures. The following tables summarize the key quantitative data obtained from neutron diffraction experiments.

Table 1: Magnetic Structure Parameters from Neutron Diffraction

| Parameter | Value at 1.5 K | Value at 4.2 K | Reference |

| Magnetic Structure Type | Canted Ferromagnetic (FxCz) / Incommensurate | Paramagnetic with short-range order | [1] |

Note: Further quantitative data on magnetic susceptibility and specific heat from primary sources were not available in the searched literature. The following sections on experimental protocols are based on typical methodologies for these measurements on similar rare-earth fluorides.

Experimental Protocols

The characterization of the low-temperature magnetic properties of TbF₃ involves several key experimental techniques.

Sample Preparation

High-purity, polycrystalline samples of TbF₃ are required for accurate magnetic measurements. A typical synthesis process is outlined below.

Neutron Diffraction

Powder neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials. The experimental setup and process are crucial for obtaining high-quality data.

Methodology:

-

A powdered sample of TbF₃ is loaded into a sample holder transparent to neutrons (e.g., vanadium can).

-

The sample is cooled to the desired low temperature using a cryostat.

-

A beam of thermal neutrons is directed at the sample.

-

The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

The analysis of the magnetic Bragg peaks in the diffraction pattern, which appear below the magnetic transition temperature, allows for the determination of the magnetic structure.

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements as a function of temperature provide information about the magnetic transition and the nature of the magnetic interactions. A SQUID (Superconducting Quantum Interference Device) magnetometer is a highly sensitive instrument used for such measurements.

Typical Protocol:

-

A small, powdered sample of TbF₃ is placed in a sample holder.

-

The sample is cooled in the absence of a magnetic field (zero-field-cooled, ZFC) to the lowest temperature.

-

A small DC magnetic field is applied, and the magnetization is measured as the temperature is slowly increased.

-

The sample is then cooled back down in the presence of the same magnetic field (field-cooled, FC), and the magnetization is measured again during warming.

-

The magnetic susceptibility (χ) is calculated as M/H, where M is the measured magnetization and H is the applied magnetic field.

Specific Heat Measurement

Specific heat measurements are crucial for understanding the thermodynamics of the magnetic phase transition. The anomaly (peak) in the specific heat curve as a function of temperature indicates the transition temperature.

Typical Protocol:

-

A small, pelletized sample of TbF₃ is mounted on a calorimeter.

-

The sample is cooled to the lowest desired temperature.

-

A known amount of heat is applied to the sample, and the resulting change in temperature is measured.

-

The heat capacity (C) is calculated from the heat input and the temperature change.

-

Measurements are taken at various temperatures to obtain the specific heat curve.

Summary of Logical Relationships in Magnetic Characterization

The comprehensive understanding of the magnetic properties of a material like TbF₃ relies on the interplay of different experimental techniques and theoretical modeling.

Conclusion

References

An In-depth Technical Analysis of Terbium Trifluoride (TbF₃): Electronic Configuration and Oxidation State

This guide provides a detailed examination of the fundamental electronic properties of terbium within the compound terbium trifluoride (TbF₃). It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the physicochemical characteristics of lanthanide compounds.

Introduction to Terbium

Terbium (symbol: Tb) is a rare earth element belonging to the lanthanide series, with an atomic number of 65.[1][2][3] It is a silvery-white metal that is both malleable and ductile.[1][2] In its compounds, terbium is most frequently encountered in the +3 oxidation state, although a +4 state is also possible.[1][4][5] The trivalent terbium ion (Tb³⁺) is of particular interest due to its characteristic green luminescence, a property exploited in various applications, including phosphors for lighting and displays, and as a probe in biochemical research.[1][4]

Determination of Terbium's Oxidation State in TbF₃

The oxidation state of a central metal ion in an ionic compound can be deduced by considering the known oxidation states of the counter-ions. In the case of terbium trifluoride (TbF₃), the compound is comprised of terbium and fluorine.

-

Fluorine's Oxidation State : Fluorine is the most electronegative element and, in its compounds with metals, it invariably exhibits an oxidation state of -1.

-

Principle of Electroneutrality : For a neutral compound, the sum of the oxidation states of all constituent atoms must equal zero.

Given that TbF₃ contains three fluoride (B91410) ions, the total negative charge from the fluoride anions is: 3 × (-1) = -3

To maintain charge neutrality in the compound, the single terbium atom must possess an equal and opposite charge. Therefore, the oxidation state of terbium (Tb) in TbF₃ is +3 . This is the most common and stable oxidation state for terbium.[1][6]

Electronic Configuration of Terbium and its Ion (Tb³⁺)

Understanding the electronic configuration is crucial for explaining the chemical behavior and properties of terbium and its compounds.

3.1. Neutral Terbium Atom (Tb)

A neutral terbium atom has 65 electrons.[1][2] Its ground state electronic configuration is written as:

1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f⁹ 6s²

The shorthand notation, using the preceding noble gas xenon (Xe), is:

The valence electrons, which are involved in chemical bonding, are the 6s and 4f electrons.[1][5]

3.2. Terbium (III) Ion (Tb³⁺)

To form the Tb³⁺ cation, the neutral terbium atom loses three electrons. According to the principles of ionization for lanthanides, electrons are first removed from the outermost shell, which is the 6s orbital, followed by the 4f orbital.

-

The two electrons from the 6s orbital are removed.

-

One electron from the 4f orbital is removed.

This process results in the electronic configuration for the Tb³⁺ ion:

[Xe] 4f⁸

This configuration is responsible for the characteristic luminescent properties of terbium(III) compounds.[1][4]

Data Summary

The key quantitative data regarding the electronic properties of terbium and its ion in TbF₃ are summarized in the table below for ease of reference and comparison.

| Parameter | Neutral Terbium (Tb) | Terbium (III) Ion (Tb³⁺) in TbF₃ |

| Atomic Number | 65 | 65 |

| Total Electrons | 65 | 62 |

| Oxidation State | 0 | +3 |

| Full Electronic Configuration | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f⁹ 6s² | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f⁸ |

| Shorthand Electronic Configuration | [Xe] 4f⁹ 6s² | [Xe] 4f⁸ |

| Valence Electron Configuration | 4f⁹ 6s² | 4f⁸ |

Visualization of the Ionization Process

The following diagram illustrates the logical relationship between a neutral terbium atom and the formation of the terbium (III) ion, detailing the changes in the electronic configuration.

Caption: Ionization of a neutral terbium atom to form the Tb³⁺ ion in TbF₃.

Conclusion

The oxidation state of terbium in terbium trifluoride (TbF₃) is unequivocally +3, a determination based on the principle of electroneutrality and the fixed -1 oxidation state of fluorine. Consequently, the electronic configuration of the Tb³⁺ ion is [Xe] 4f⁸, resulting from the loss of the two 6s electrons and one 4f electron from the neutral terbium atom. This specific f-orbital configuration is fundamental to the unique spectroscopic and magnetic properties of terbium(III) compounds, making them valuable materials in various advanced technological and biomedical fields.

References

- 1. Terbium - Wikipedia [en.wikipedia.org]

- 2. Terbium (Tb) - Periodic Table [periodictable.one]

- 3. Atomic Number of Terbium Tb [atomicnumber.net]

- 4. Terbium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. Periodic Table of Elements: Terbium - Tb (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 6. Terbium compounds - Wikipedia [en.wikipedia.org]

- 7. Terbium | Tb (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

thermal stability and melting point of terbium trifluoride

An In-depth Technical Guide on the Thermal Stability and Melting Point of Terbium Trifluoride

This technical guide provides a comprehensive overview of the thermal properties of terbium trifluoride (TbF₃), focusing on its thermal stability and melting point. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize rare earth compounds.

Physical and Thermal Properties

Terbium trifluoride is a white, solid crystalline powder at standard conditions.[1][2][3][4][5] It is recognized for its high thermal stability, a characteristic common among rare earth fluoride (B91410) salts which generally possess stable crystal structures suitable for high-temperature applications.[6][7] This stability makes it a crucial material in various fields, including the production of metallic terbium, fiber optics, laser materials, and as a crystal stabilizer in high-temperature fuel cells.[1][8][9]

Quantitative Data Summary

The key thermal and physical properties of terbium trifluoride are summarized in the table below for easy reference.

| Property | Value | References |

| Melting Point | 1172 °C | [1][2][3][4][6][10][11][12] |

| Boiling Point | 2280 °C | [2][3][5][6] |

| Molecular Formula | TbF₃ | [2][3][6][10] |

| Molecular Weight | 215.92 g/mol | [2][3][5][6][10] |

| Appearance | White crystalline powder/solid | [1][2][3][4][5][6] |

| Density | 7.2 g/cm³ | [2][3][5][6] |

Thermal Stability

Terbium trifluoride exhibits high thermal stability. Its stability is underscored by its high melting and boiling points. Furthermore, the synthesis of anhydrous TbF₃ involves heating hydrated forms to temperatures between 300°C and 650°C in a vacuum or a dry hydrogen fluoride gas flow to remove water of crystallization.[5] This process is conducted carefully to prevent the formation of terbium oxyfluoride (TbOF), indicating that TbF₃ is stable against hydrolysis at elevated temperatures under controlled atmospheres.[5]

The compound's stability is also highlighted in the context of other terbium fluorides. For instance, terbium(IV) fluoride (TbF₄), a strong oxidizing and fluorinating agent, decomposes upon heating to form the more stable terbium(III) fluoride (TbF₃) and fluorine gas.[13] This decomposition pathway further establishes the robust nature of the trifluoride form at high temperatures.

Experimental Protocols for Thermal Analysis

The determination of melting point and thermal stability of materials like terbium trifluoride is typically performed using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[14] It is widely used to determine the melting point and other phase transitions.[15][16]

General Experimental Protocol:

-

Sample Preparation: A small quantity (typically 5-10 mg) of high-purity, anhydrous terbium trifluoride powder is weighed and hermetically sealed in an inert crucible (e.g., alumina (B75360), Al₂O₃).[16] An empty, sealed crucible is used as a reference.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen or argon, to prevent oxidation or reaction at high temperatures.

-

Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 K/min) through the expected melting range.[17]

-

Data Acquisition: The instrument records the differential heat flow into the sample versus the temperature.

-

Data Analysis: The melting point is determined from the resulting DSC curve. It is typically identified as the onset temperature or the peak temperature of the endothermic event corresponding to melting.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18] It is used to evaluate thermal stability and decomposition patterns.[19]

General Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of terbium trifluoride (typically 10-20 mg) is placed in a tared TGA crucible, often made of a ceramic like alumina or a metal such as platinum.

-

Instrument Setup: The crucible is placed on the TGA's high-precision microbalance within the furnace. The furnace is purged with a controlled atmosphere (e.g., inert gas like nitrogen, or a reactive gas if studying specific reactions).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 or 20 K/min) over a wide temperature range, extending beyond its melting point to observe any potential decomposition.[17]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. A stable compound like TbF₃ is expected to show a flat baseline with no significant mass loss until very high temperatures. Any mass loss would indicate decomposition or sublimation. The temperature at which mass loss begins is a key indicator of thermal stability.

Visualized Workflow

The following diagram illustrates the logical workflow for determining the thermal properties of terbium trifluoride using common thermoanalytical methods.

Caption: Workflow for determining the thermal properties of TbF₃.

References

- 1. Terbium Fluoride TbF3_Terbium Fluoride TbF3 china_Liche Opto Co., Ltd.|Chemical|Material [en.licheopto.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Terbium (III) Fluoride - ProChem, Inc. [prochemonline.com]

- 4. Terbium(III) fluoride CAS#: 13708-63-9 [m.chemicalbook.com]

- 5. China Terbium Fluoride Manufacturers Suppliers - Customized Terbium Fluoride Producer [rare-earths.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Introduction to Rare Earth Fluoride Salts [stanfordmaterials.com]

- 8. Terbium(III) fluoride - Wikipedia [en.wikipedia.org]

- 9. Terbium | Tb (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Terbium(III) fluoride | CAS 13708-63-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. guidechem.com [guidechem.com]

- 12. WebElements Periodic Table » Terbium » terbium trifluoride [winter.group.shef.ac.uk]

- 13. Terbium(IV) fluoride - Wikipedia [en.wikipedia.org]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

- 17. umw.edu.pl [umw.edu.pl]

- 18. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Optical Properties and Refractive Index of Terbium (III) Fluoride (TbF3) Thin Films: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties and refractive index of Terbium (III) Fluoride (B91410) (TbF3) thin films. It is intended to be a valuable resource for researchers and scientists working in areas such as optical coatings, optoelectronics, and materials science. This document synthesizes available data, details experimental protocols for thin film deposition and characterization, and presents logical workflows for these processes.

Introduction to Terbium Fluoride Thin Films

Terbium (III) fluoride (TbF3) is a rare-earth fluoride that has garnered interest for various optical applications due to its unique properties. Like many lanthanide fluorides, TbF3 is characterized by a wide bandgap, leading to high transparency in the ultraviolet (UV) to near-infrared (NIR) regions of the electromagnetic spectrum.[1] These characteristics make it a promising material for applications such as anti-reflection coatings, components in electroluminescent displays, and as a host material for phosphors.[1] The ionic character of the bond between terbium and fluorine results in a high band gap (estimated to be >7 eV) and a low refractive index.[1]

Optical Properties of TbF3 Thin Films

The optical properties of thin films are primarily defined by their complex refractive index (ñ = n + ik), where 'n' is the refractive index and 'k' is the extinction coefficient. The refractive index determines how light propagates through the material, while the extinction coefficient quantifies the amount of light absorbed by the material.

Quantitative Data

Direct and comprehensive quantitative data on the refractive index and extinction coefficient of TbF3 thin films across a broad spectral range is limited in the current scientific literature. However, a key study on TbF3 films grown by Atomic Layer Deposition (ALD) provides some specific values and general characteristics.

Table 1: Reported Optical Properties of TbF3 Thin Films

| Property | Value | Wavelength | Deposition Method | Reference |

| Refractive Index (n) | 1.54 - 1.59 | 633 nm | Atomic Layer Deposition (ALD) | [1] |

| Transmittance | High | 190 - 1100 nm | Atomic Layer Deposition (ALD) | [1] |

| Optical Band Gap (Eg) | > 7 eV | - | - | [1] |

| Refractive Index (n) of Bulk TbF3 | 1.6034 | 589 nm | - | [1] |

It is important to note that the refractive index of thin films is often lower than that of the bulk material.[1] The values for TbF3 thin films can be influenced by deposition parameters such as temperature, which affects the crystallinity and density of the film.

Analogous Rare-Earth Fluoride Thin Films

Due to the limited availability of comprehensive spectral data for TbF3, it is informative to consider the optical properties of analogous rare-earth fluoride thin films, such as Ytterbium Fluoride (YbF3). These materials exhibit similar chemical and physical properties and their optical characteristics can provide insights into what can be expected for TbF3.

Table 2: Optical Properties of YbF3 Thin Films (for reference)

| Property | Value | Wavelength Range | Deposition Method | Reference |

| Refractive Index (n) | Varies with wavelength (dispersion) | 0.4 - 14 µm | Electron Beam Evaporation | [2] |

| Extinction Coefficient (k) | Varies with wavelength | 9.0 - 14 µm | Electron Beam Evaporation | [2] |

The data for YbF3 shows a dependency of the refractive index on wavelength (a phenomenon known as dispersion), which is a typical characteristic of optical materials. The extinction coefficient is generally low in the visible and near-infrared regions, indicating low absorption, and may increase at longer wavelengths.

Experimental Protocols

This section details the methodologies for the deposition of TbF3 thin films and the characterization of their optical properties.

Thin Film Deposition

While various techniques can be used for depositing thin films, Atomic Layer Deposition (ALD) has been successfully employed for producing high-quality TbF3 films.[1] Physical Vapor Deposition (PVD) methods like electron beam evaporation are also commonly used for fluoride thin films.[1]

3.1.1. Atomic Layer Deposition (ALD) of TbF3

The ALD process for TbF3 thin films is based on self-limiting surface reactions of alternately supplied gaseous precursors, allowing for precise thickness control and conformal coating on various substrates.[1]

-

Precursors : Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium (Tb(thd)3) and Titanium Tetrafluoride (TiF4) are used as the terbium and fluorine precursors, respectively.[1]

-

Deposition Temperature : The process is carried out at temperatures ranging from 175 to 350 °C.[1] Higher temperatures generally result in more crystalline films with lower impurity levels.[1]

-

Substrates : Silicon (Si(100)) with its native oxide layer is a common substrate. For optical transmission measurements, sapphire substrates are used.[1]

-

Process Cycle : A typical ALD cycle consists of four steps:

-

Pulse of Tb(thd)3 precursor.

-

Purge with an inert gas (e.g., nitrogen) to remove unreacted precursor and byproducts.

-

Pulse of TiF4 precursor.

-

Purge with the inert gas. This cycle is repeated to achieve the desired film thickness. The growth rate is dependent on the deposition temperature.[1]

-

3.1.2. Physical Vapor Deposition (PVD): Electron Beam Evaporation

Electron beam evaporation is a widely used PVD technique for depositing optical thin films, including fluorides.

-

Source Material : High-purity TbF3 in granular or pellet form.

-

Deposition Chamber : The process is conducted in a high-vacuum chamber.

-

Evaporation : An electron beam is used to heat the source material, causing it to evaporate. The vapor then travels in a straight line and condenses on the substrate.

-

Substrate : Substrates are typically heated to control the film's microstructure and properties.

-

Deposition Rate and Thickness Monitoring : A quartz crystal microbalance is commonly used to monitor the deposition rate and film thickness in real-time.

Characterization of Optical Properties

The optical properties of the deposited TbF3 thin films are characterized using spectrophotometry and ellipsometry.

3.2.1. UV-Vis-NIR Spectroscopy

This technique is used to measure the transmittance and reflectance of the thin films over a wide range of wavelengths (typically 190 nm to 3300 nm).

-

Instrumentation : A dual-beam UV-Vis-NIR spectrophotometer is used.

-

Measurement : The transmittance spectrum of the TbF3 film on a transparent substrate (e.g., sapphire or fused silica) is measured. A spectrum of the bare substrate is also taken as a reference.

-

Data Analysis : The transmittance data can be used to identify the region of high transparency and to estimate the optical band gap. The presence of interference fringes in the transmittance spectrum can be used to calculate the refractive index and thickness of the film.

3.2.2. Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a highly sensitive, non-destructive technique for determining the film thickness and optical constants (n and k) as a function of wavelength.

-

Instrumentation : A multi-wavelength ellipsometer is used.

-

Measurement : The instrument measures the change in polarization of light upon reflection from the thin film sample.

-

Data Analysis : The measured data is fitted to an optical model, such as the Cauchy model, to extract the refractive index, extinction coefficient, and film thickness.[1]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

References

A Technical Guide to the Natural Abundance and Isotopes of Terbium in Terbium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isotopic composition of terbium, with a specific focus on its state within terbium fluoride (B91410). This document is intended to serve as a foundational resource for professionals in research, science, and drug development who require precise information on the isotopic characteristics of terbium and its compounds.

Natural Abundance and Isotopes of Terbium

Terbium (Tb), a rare earth element with atomic number 65, is unique in its natural isotopic composition. Naturally occurring terbium is a mononuclidic and monoisotopic element, meaning it consists of only one stable isotope: Terbium-159 (¹⁵⁹Tb) .[1][2][3] Consequently, the natural abundance of ¹⁵⁹Tb is 100%.[1]

While only one stable isotope of terbium exists in nature, a number of radioactive isotopes have been characterized.[1][3] The most stable of these radioisotopes are Terbium-158, with a half-life of 180 years, and Terbium-157, with a half-life of 71 years.[1][3][4] These radioactive isotopes are not present in naturally occurring terbium and are produced artificially.[2]

The abundance of terbium in the Earth's crust is estimated to be approximately 1.2 mg/kg.[1] It is not found as a free element in nature but is contained within various minerals, including monazite, xenotime, and euxenite.[1]

Data Presentation: Isotopes of Terbium

| Isotope | Natural Abundance (%) | Stability | Half-Life |

| ¹⁵⁹Tb | 100 | Stable | - |

| ¹⁵⁸Tb | 0 | Radioactive | 180 years |

| ¹⁵⁷Tb | 0 | Radioactive | 71 years |

| ¹⁶⁰Tb | 0 | Radioactive | 72.3 days |

Terbium Fluoride and its Isotopic Composition

Terbium can form different fluorides, with the most common being Terbium(III) fluoride (TbF₃).[5][6] Terbium(IV) fluoride (TbF₄) is another known compound.[7] The isotopic composition of the terbium element within any sample of naturally sourced terbium fluoride will directly reflect the natural isotopic abundance of terbium itself.

Therefore, the terbium component in both Terbium(III) fluoride and Terbium(IV) fluoride is 100% Terbium-159 .

Experimental Determination of Isotopic Abundance

While the natural abundance of terbium's single stable isotope is well-established, its experimental verification is crucial for quality control and research applications, especially when dealing with artificially enriched or unknown samples. The primary technique for determining isotopic abundance is Mass Spectrometry .

Experimental Protocol: Isotopic Analysis of Terbium Fluoride by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This protocol outlines a general procedure for the determination of the isotopic composition of terbium in a terbium fluoride sample.

1. Sample Preparation:

- Accurately weigh a small amount of the terbium fluoride sample.

- Dissolve the sample in a suitable high-purity acid, such as nitric acid. Gentle heating may be required to ensure complete dissolution.

- Dilute the dissolved sample to a known volume with deionized water to achieve a final terbium concentration suitable for ICP-MS analysis (typically in the parts-per-billion range).

2. Instrumentation:

- An Inductively Coupled Plasma Mass Spectrometer (ICP-MS) equipped with a standard sample introduction system (nebulizer and spray chamber) is used.

3. ICP-MS Analysis:

- Plasma Generation: An argon plasma is generated by the ICP torch.

- Sample Introduction: The prepared sample solution is introduced into the plasma via the nebulizer, where it is desolvated, atomized, and ionized.

- Ion Extraction and Focusing: The positively charged terbium ions (Tb⁺) are extracted from the plasma and focused by a series of ion lenses.

- Mass Analysis: The ions are then passed into the mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

- Detection: A detector measures the ion current for each isotope.

4. Data Acquisition and Analysis:

- The instrument software records the ion counts for each mass corresponding to the terbium isotopes.

- The relative abundance of each isotope is calculated by dividing the ion count for that isotope by the total ion count for all terbium isotopes and multiplying by 100.

- For a natural terbium fluoride sample, the analysis would be expected to show a single peak at m/z 159.

Visualizations

Logical Relationship of Terbium and its Fluorides

Caption: Relationship between Terbium, its isotopes, and its fluorides.

Experimental Workflow for Isotopic Analysis

Caption: Workflow for ICP-MS analysis of Terbium Fluoride.

References

- 1. Terbium - Wikipedia [en.wikipedia.org]

- 2. Terbium Isotopes - List and Properties [chemlin.org]

- 3. Isotopes of terbium - Wikipedia [en.wikipedia.org]

- 4. Terbium (Tb) | Research Starters | EBSCO Research [ebsco.com]

- 5. Terbium(III) fluoride - Wikipedia [en.wikipedia.org]

- 6. Terbium fluoride | F3Tb | CID 83673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Terbium(IV) fluoride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Terbium(III) Fluoride in Green Phosphors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of terbium(III) fluoride (B91410) (TbF₃) in the development of green phosphors. This document includes key photoluminescent data, detailed experimental protocols for synthesis and characterization, and diagrams illustrating the underlying principles of luminescence and experimental workflows.

Introduction to Terbium(III) Fluoride Green Phosphors

Terbium(III) fluoride is a key material in the field of luminescent materials, particularly for the generation of green light. The bright green emission originates from the electronic transitions within the Tb³⁺ ion. Specifically, the most prominent emission corresponds to the ⁵D₄ → ⁷F₅ transition, which typically occurs around 543-545 nm.[1] This characteristic emission makes TbF₃ and Tb³⁺-doped materials highly suitable for a variety of applications, including:

-

Solid-State Lighting: As a component in white light-emitting diodes (w-LEDs), often in combination with blue and red phosphors to create a broad-spectrum white light.[1]

-

Displays: In color TV tubes and other display technologies as the green phosphor component.[2]

-

Biomedical Imaging: As a fluorescent label due to its sharp emission and long lifetime.[3]

-

Lasers: Tb³⁺-doped fluoride crystals are utilized as gain media for green lasers.

The efficiency and stability of TbF₃-based phosphors make them a subject of ongoing research and development.

Photoluminescent Properties of Terbium-Based Green Phosphors

The performance of a phosphor is characterized by several key parameters, including its quantum yield, luminescence decay time, and CIE chromaticity coordinates. While data for pure TbF₃ is not extensively available in comparative tables, the following table summarizes typical values for Tb³⁺-doped fluoride and other host materials to provide a representative overview of their performance.

| Phosphor System | Excitation Wavelength (nm) | Major Emission Peak (nm) | Quantum Yield (%) | Decay Time (ms) | CIE Coordinates (x, y) | Reference |

| NaYF₄:Tb³⁺ | 350 | 544 | Not Reported | Not Reported | (0.2675, 0.7219) | [1] |

| KAlSiO₄:Tb³⁺,Li⁺ | 378 | 550 | 42 | 3.99 | Not Reported | [4] |

| LaPO₄:Ce³⁺,Tb³⁺ | Not Reported | Not Reported | 92 | Not Reported | Not Reported | [5][6] |

| TTA-50Tb MOF | 376 | 541 | Not Reported | 1.60 | (0.306, 0.574) | [7] |

| MgPbAl₁₀O₁₇:Tb³⁺ | 380 | 545 | Not Reported | Not Reported | (0.263, 0.723) | [8] |

Experimental Protocols

Synthesis of Terbium(III) Fluoride-Based Phosphors

Two common methods for the synthesis of fluoride-based phosphors are the solid-state reaction and the hydrothermal method.

3.1.1. Solid-State Reaction Method

This method involves the high-temperature reaction of solid precursors. It is a conventional and widely used technique for preparing phosphors.[9][10][11]

Protocol:

-

Precursor Preparation: Stoichiometric amounts of the starting materials (e.g., Tb₄O₇, a host fluoride matrix precursor like SrF₂, and a flux like LiF for charge compensation) are weighed accurately.

-